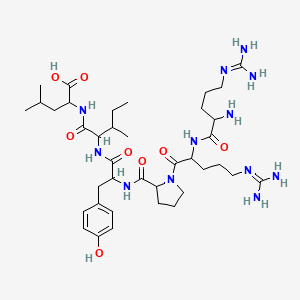

Arg-arg-pro-tyr-ile-leu

Description

Properties

IUPAC Name |

2-[[2-[[2-[[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64N12O8/c1-5-22(4)30(34(55)48-28(36(57)58)19-21(2)3)49-32(53)27(20-23-12-14-24(51)15-13-23)47-33(54)29-11-8-18-50(29)35(56)26(10-7-17-45-38(42)43)46-31(52)25(39)9-6-16-44-37(40)41/h12-15,21-22,25-30,51H,5-11,16-20,39H2,1-4H3,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H,57,58)(H4,40,41,44)(H4,42,43,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDBCHHEIKQPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64N12O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

817.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Structural Biology of Arg Arg Pro Tyr Ile Leu

Conformation and Dynamics of the Peptide in Solution and Bound States

The conformational state of Arg-Arg-Pro-Tyr-Ile-Leu is highly dependent on its environment. In aqueous solution, the peptide is predominantly disordered and does not adopt a preferred, stable secondary structure. nih.govox.ac.ukacs.org This inherent flexibility is characteristic of many small, linear peptides. ovid.com

A dramatic structural transition occurs upon binding to its primary receptor, the neurotensin (B549771) receptor 1 (NTS1). Solid-state Nuclear Magnetic Resonance (NMR) studies have unequivocally demonstrated that the peptide changes from a disordered state into a well-defined, extended β-strand conformation. nih.govnih.govmpg.depnas.org This bound conformation is linear and orients itself nearly perpendicular to the plane of the cell membrane, with its C-terminus extending deep into the receptor's core. pdbj.orgrcsb.orgnih.gov While the backbone adopts a stable β-strand arrangement, molecular dynamics simulations and saturation transfer difference (STD) NMR have revealed that the side chain of the Tyrosine-11 (Tyr11) residue retains significant flexibility, sampling multiple conformations even in the bound state. nih.govacs.org This dynamic behavior is believed to be crucial for receptor activation. nih.govacs.org

Intermolecular Interactions with Neurotensin Receptors (NTS1, NTS2, NTS3, NTS4)

This compound mediates its effects by interacting with at least three subtypes of neurotensin receptors. NTS1 and NTS2 are members of the G protein-coupled receptor (GPCR) family, while NTS3 (also known as sortilin) is a single transmembrane domain protein. nih.gov The majority of neurotensin's known physiological effects are mediated through NTS1. nih.gov All four receptor types recognize the C-terminal 8-13 fragment of neurotensin. ovid.com

The interaction is characterized by the insertion of the peptide's C-terminal end (Pro-Tyr-Ile-Leu) into the orthosteric binding pocket of the receptor. nih.govnih.gov The binding is stabilized by a network of interactions, including extensive van der Waals forces, hydrogen bonds, and electrostatic interactions. nih.govproteopedia.orgresearchgate.net

Binding Affinity and Specificity Determinants for Receptor Subtypes

This compound binds to the NTS1 receptor with high, subnanomolar affinity. unibas.itnih.gov In contrast, the affinity for the NTS2 receptor is generally lower. d-nb.info The two arginine residues at positions 8 and 9 are critical for high-affinity binding to both receptor subtypes. unibas.itkvinzo.com The Tyr11, Ile12, and Leu13 residues are also essential for potent receptor interaction and activity. ovid.comnih.gov

Structure-activity relationship studies have shown that modifications at various positions can alter both affinity and selectivity. For instance, replacing Ile12 with the bulky amino acid tert-butylglycine (Tle) can slightly decrease NTS1 affinity but is often used to increase metabolic stability. nih.gov N-methylation of Arg8 or Arg9 has been shown to be well-tolerated, retaining high NTS1 affinity (Kᵢ < 2 nM) while enhancing stability. nih.gov Conversely, methylation of the C-terminal residues Tyr11, Ile12, or Leu13 leads to a significant drop in binding affinity for NTS1. nih.gov

| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| This compound (NT(8-13)) | Human NTS1 | 0.68 ± 0.04 | unibas.it |

| This compound (NT(8-13)) | Human NTS2 | 1.8 ± 0.17 | unibas.it |

| N(Me)-Arg-Arg-Pro-Tyr-Ile-Leu | Human NTS1 | 0.223 ± 0.005 | nih.gov |

| Arg-N(Me)-Arg-Pro-Tyr-Ile-Leu | Human NTS1 | 0.29 ± 0.03 | nih.gov |

| Arg-Arg-Pro-N(Me)-Tyr-Ile-Leu | Human NTS1 | > 1,000 | nih.gov |

| Arg-Arg-Pro-Tyr-Tle-Leu | Human NTS1 | 1.17 ± 0.11 | nih.gov |

Allosteric Modulation and Receptor Activation Mechanisms

The activation of NTS1 by this compound follows an induced-fit mechanism. nih.govresearchgate.net In this model, the initial binding of the peptide to the receptor precedes and induces subsequent conformational changes within the receptor, leading to its activation. nih.gov This contrasts with a conformational selection model, where the ligand would bind to a pre-existing active state of the receptor. nih.gov

Upon agonist binding, the receptor undergoes significant conformational changes, most notably a large outward movement of transmembrane helix 6 (TM6) on the intracellular side. biorxiv.org This movement opens a crevice that allows for the binding and activation of intracellular signaling partners like G proteins. nih.govbiorxiv.org

The interaction is subject to allosteric modulation. For example, the binding of a G protein to the intracellular face of the receptor can allosterically induce changes on the extracellular surface, which in turn can enhance the affinity and extend the residence time of the peptide agonist in the binding pocket. nih.gov Furthermore, small molecules have been developed that bind to allosteric sites on the NTS1 receptor, distinct from the peptide binding site, and can modulate the receptor's response to the endogenous agonist. nih.govbiorxiv.orgresearchgate.net

Crystallographic and Cryo-Electron Microscopy Insights into Receptor-Ligand Complexes

The molecular details of the this compound interaction with its receptor have been significantly illuminated by high-resolution structural biology. The crystal structure of the Rattus norvegicus NTS1 in an active-like state bound to the peptide was solved at 2.8 Å resolution. pdbj.orgrcsb.orgnih.gov This structure confirmed that the peptide binds in an extended conformation deep within a pocket formed by the transmembrane helices and extracellular loops. nih.govpdbj.org

More recently, cryo-electron microscopy (cryo-EM) has provided further insights, capturing the human NTS1 receptor in complex with the peptide agonist and various intracellular signaling partners, including heterotrimeric G proteins (such as Gᵢ₁) and β-arrestin. nih.govbiorxiv.orgnih.govpdbj.orgnih.govnih.govrcsb.org These cryo-EM structures have revealed multiple distinct conformational states of the receptor-G protein complex, potentially representing different stages along the activation pathway. nih.gov They have also elucidated how allosteric modulators can stabilize unique receptor conformations to promote biased signaling. pdbj.orgrcsb.org Both crystallographic and cryo-EM structures consistently show the peptide's C-terminal four residues (Pro-Tyr-Ile-Leu) buried deep within the receptor's orthosteric site. nih.govacs.org

Molecular Recognition Principles and Ligand-Binding Pocket Characteristics

The ligand-binding pocket of the NTS1 receptor is located on the extracellular side and is composed of residues from several transmembrane helices (TM2, TM3, TM4, TM5, TM6, and TM7) and the extracellular loops. nih.govresearchgate.net The pocket is notably hydrophobic and features a significant number of aromatic residues. proteopedia.orgelsevierpure.com

Molecular recognition is governed by several key principles:

Hydrophobic and van der Waals Interactions : The majority of contacts between the peptide and the receptor are van der Waals interactions, particularly involving the Ile12 and Leu13 residues of the peptide, which are buried deep in the hydrophobic pocket. proteopedia.orgresearchgate.net A key network of hydrophobic stacking interactions involves Phe358 of the receptor, which helps to position other residues for optimal contact with the peptide's C-terminal leucine (B10760876). proteopedia.org

Charge Complementarity : The binding site has an electronegative rim that is complementary to the two positively charged arginine residues (Arg8 and Arg9) of the peptide. nih.govproteopedia.orgresearchgate.net

Hydrogen Bonding : Several specific hydrogen bonds stabilize the complex. For instance, the Tyr11 residue of the peptide forms hydrogen bonds with residues in the receptor's N-terminus and first extracellular loop (ECL1). acs.org

Salt Bridge Formation : The negatively charged C-terminal carboxylate group of the peptide's Leu13 forms a crucial salt bridge with a positively charged arginine residue (Arg328) in the receptor's binding pocket. proteopedia.org

Conformational Changes Upon Receptor Engagement

The binding event initiates a cascade of conformational changes in both the ligand and the receptor.

Peptide Conformational Change : As previously noted, the this compound peptide transitions from a flexible, random coil in solution to a rigid, extended β-strand conformation upon binding. nih.govacs.orgpnas.org This represents a classic example of a disordered peptide becoming ordered upon interaction with its biological target.

Receptor Conformational Change : Agonist binding triggers a global conformational rearrangement in the NTS1 receptor, shifting it from an inactive to a fully active state. nih.gov While the agonist-induced changes in the ligand-binding pocket itself are relatively small, they are allosterically transmitted through the transmembrane domain, resulting in a significant outward displacement of the intracellular end of TM6 by approximately 13 Å. nih.govbiorxiv.org This movement, along with smaller shifts in other intracellular loops, creates the binding site for G proteins and arrestins, thereby initiating downstream signaling. nih.govnih.gov Cryo-EM studies have captured the receptor-G protein complex in multiple states, suggesting a dynamic and complex process of activation rather than a simple two-state switch. nih.gov

Biochemical and Cellular Mechanisms of Action

Receptor-Mediated Signal Transduction Pathways

The biological activity of Arg-arg-pro-tyr-ile-leu is initiated by its interaction with specific cell surface receptors, primarily the high-affinity neurotensin (B549771) receptor 1 (NTS1), which belongs to the G protein-coupled receptor (GPCR) superfamily. This binding event triggers a cascade of intracellular signals that dictate the cellular response.

Upon binding of this compound to its receptor, a conformational change in the receptor activates associated heterotrimeric G proteins, particularly of the Gq/11 family. This activation leads to the stimulation of Phospholipase C (PLC). PLC is a crucial enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two important second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) nih.gov.

DAG, in conjunction with calcium ions mobilized from intracellular stores by IP3, activates Protein Kinase C (PKC) and other signaling proteins like Ras guanine nucleotide-releasing proteins (RasGRPs) nih.gov. These events can subsequently trigger the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway nih.govnih.gov. The activation of the Raf-MEK-ERK signaling cascade is a central mechanism through which the peptide influences cellular processes such as proliferation and survival nih.gov.

Table 1: Key Components in the G Protein-Coupled Signaling Pathway of this compound

| Component | Function |

|---|---|

| This compound | Ligand that binds to and activates neurotensin receptors. |

| Neurotensin Receptor (NTS1) | G protein-coupled receptor that initiates the signaling cascade. |

| G Protein (Gq/11) | Couples the receptor to downstream effectors like Phospholipase C. |

| Phospholipase C (PLC) | Enzyme that generates the second messengers IP3 and DAG nih.gov. |

| Inositol 1,4,5-trisphosphate (IP3) | Mobilizes intracellular calcium nih.gov. |

| Diacylglycerol (DAG) | Activates Protein Kinase C and other signaling molecules nih.gov. |

| ERK Pathway | A key downstream signaling cascade regulating cellular processes. |

A significant aspect of neurotensin receptor signaling is the ability to transactivate receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) nih.gov. This process involves the GPCR signaling machinery activating the RTK in a ligand-independent manner. Studies have demonstrated that neurotensin stimulation leads to increased tyrosine phosphorylation of both EGFR and HER2 nih.govnih.gov. This transactivation broadens the signaling potential of the peptide, allowing it to engage pathways typically associated with growth factors, thereby contributing to cellular growth and proliferation nih.gov. The inhibition of EGFR and HER2 has been shown to block the proliferative effects induced by neurotensin receptor activation nih.gov.

Reactive oxygen species (ROS), once considered merely as byproducts of cellular metabolism, are now recognized as important second messengers in various signaling pathways nih.gov. Research has implicated ROS in the neurotensin receptor-mediated transactivation of EGFR and HER2 nih.gov. The binding of neurotensin to its receptor can stimulate an increase in intracellular ROS, potentially from sources like the mitochondrial electron transport chain nih.gov. These ROS molecules can then modulate the activity of kinases and phosphatases, facilitating the phosphorylation and activation of EGFR and HER2 nih.gov. The use of ROS scavengers has been shown to impair the ability of neurotensin to induce the phosphorylation of EGFR, HER2, and downstream effectors like ERK nih.gov.

Table 2: Role of ROS in Signal Transduction

| Component | Role |

|---|---|

| Neurotensin Receptor Activation | Triggers the production of intracellular ROS nih.govnih.gov. |

| Reactive Oxygen Species (ROS) | Act as second messengers nih.gov. |

| EGFR/HER2 Transactivation | ROS are required for the neurotensin-induced phosphorylation and activation of these receptor tyrosine kinases nih.gov. |

Enzymatic Processing and Metabolic Stability Research

The in vivo activity and duration of action of this compound are critically dependent on its metabolic stability. The peptide is susceptible to degradation by various peptidases, which cleave its peptide bonds, leading to inactivation.

The primary structure of this compound contains several potential sites for proteolytic cleavage. The nomenclature for cleavage sites designates the amino acids on either side of the cleaved bond as P1 and P1', starting from the scissile bond and moving away peakproteins.com.

Arg-Arg bond: The presence of two consecutive basic arginine residues makes this a likely target for trypsin-like proteases, which preferentially cleave after arginine or lysine at the P1 position peakproteins.comunc.edu.

Pro-Tyr bond: Cleavage C-terminal to a proline residue is characteristic of post-proline cleaving enzymes nih.gov.

Tyr-Ile bond: The bond following the aromatic tyrosine residue is a potential cleavage site for chymotrypsin-like proteases, which favor hydrophobic or aromatic residues at the P1 position peakproteins.com.

Table 3: Potential Proteolytic Cleavage Sites in this compound

| Cleavage Site (P1-P1') | Amino Acid Sequence | Potential Enzyme Class |

|---|---|---|

| Arg¹-Arg² | H-Arg-Arg -Pro-Tyr-Ile-Leu-OH | Trypsin-like proteases |

| Pro³-Tyr⁴ | H-Arg-Arg-Pro-Tyr -Ile-Leu-OH | Post-proline cleaving enzymes nih.gov |

| Tyr⁴-Ile⁵ | H-Arg-Arg-Pro-Tyr-Ile -Leu-OH | Chymotrypsin-like proteases |

Several specific peptidases have been identified as key players in the metabolism of neurotensin and related peptides.

Neurolysin (Nln, EC 3.4.24.16): This zinc endopeptidase is known to hydrolyze neurotensin, typically between the Pro¹⁰-Tyr¹¹ bond of the full-length peptide nih.gov. It is a major enzyme responsible for inactivating neurotensin in the extracellular space nih.gov.

Thimet Oligopeptidase (THOP1, EC 3.4.24.15): A widely distributed metallopeptidase, THOP1 is involved in the metabolism of various neuropeptides nih.govnih.gov. Due to its substrate-size restrictions, it preferentially cleaves smaller oligopeptides (typically 5-22 amino acids), making this compound a potential substrate nih.gov.

Neprilysin (NEP, EC 3.4.24.11): Also known as neutral endopeptidase, NEP is a cell-surface metallopeptidase that plays a significant role in terminating the signaling of numerous peptides mdpi.com. Its broad specificity suggests it could be involved in the degradation of this compound.

Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1): While its primary role is in the renin-angiotensin system, where it converts angiotensin I to angiotensin II, ACE is also capable of cleaving other peptides, including bradykinin and neurotensin nih.govnih.gov. It typically acts as a dipeptidyl carboxypeptidase, removing C-terminal dipeptides.

Table 4: Peptidases Involved in the Metabolism of this compound and Related Peptides

| Peptidase | Enzyme Class | Known Substrates | Potential Action on this compound |

|---|---|---|---|

| Neurolysin (Nln) | Zinc Endopeptidase | Neurotensin, Bradykinin, Angiotensin II nih.gov | Cleavage of internal peptide bonds. |

| Thimet Oligopeptidase (THOP1) | Metalloendopeptidase | Opioids, Bradykinin, Neurotensin nih.gov | Degradation of the hexapeptide. |

| Neprilysin (NEP) | Metalloendopeptidase | Angiotensin (1-7) mdpi.com | Cleavage at various sites. |

| Angiotensin-Converting Enzyme (ACE) | Dipeptidyl Carboxypeptidase | Angiotensin I, Bradykinin nih.gov | Potential removal of the C-terminal dipeptide (Ile-Leu). |

In Vitro and In Vivo Degradation Kinetics and Half-life Research in Research Models

The hexapeptide this compound, the C-terminal fragment of neurotensin (NT) known as NT(8-13), is the minimal sequence required for the biological activity of the parent peptide. However, its therapeutic potential is significantly limited by its rapid degradation in biological systems. Extensive research has been conducted to characterize the degradation kinetics and determine the half-life of this peptide in various in vitro and in vivo models.

The primary sites of enzymatic cleavage have been identified between the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 peptide bonds researchgate.netfrontiersin.orgfarmaciajournal.com. This rapid breakdown is mediated by several peptidases, including neprilysin (NEP), angiotensin-converting enzyme (ACE), and thimet-oligopeptidase researchgate.netnih.gov.

In Vitro Degradation Kinetics

In vitro studies using various biological matrices have consistently demonstrated the rapid degradation of this compound. In human plasma, the peptide is degraded within hours, with one study showing almost complete degradation within 2 hours of incubation aacrjournals.org. Another study reported a half-life of approximately 5 minutes for a nonstabilized analogue in a similar model snmjournals.org.

The enzymatic hydrolysis of NT(8-13) by purified enzymes has also been quantified. For instance, purified neutral endopeptidase (NEP) from the human kidney was shown to hydrolyze NT(8-13) at a rate of 4.0 µmol/min/mg nih.gov. Similarly, angiotensin-converting enzyme (ACE) hydrolyzed the peptide at a rate of 1.3 µmol/min/mg nih.gov.

| Model System | Peptide Concentration | Incubation Conditions | Half-life (t½) | Degradation Rate | Reference |

|---|---|---|---|---|---|

| Human Plasma | 0.2 pmol/mL | 37°C | ~5 min (for nonstabilized analogue) | Not Reported | snmjournals.org |

| Not Specified | 37°C | ~1 min | Not Reported | researchgate.net | |

| Not Specified | 37°C | ~3 min | Not Reported | acs.org | |

| 0.2 pmol/mL | 37°C | Longer than in plasma, but significant degradation observed | 54% metabolized after 24h (for a stabilized analogue) | snmjournals.org | |

| 0.1 mM | Purified human kidney NEP | Not Applicable | 4.0 µmol/min/mg | nih.gov | |

| 0.1 mM | Purified human kidney ACE | Not Applicable | 1.3 µmol/min/mg | nih.gov |

In Vivo Degradation and Half-life

Consistent with in vitro findings, in vivo studies have confirmed the short biological half-life of this compound, which is often cited as being less than 5 minutes researchgate.netnih.gov. This rapid clearance necessitates the development of stabilized analogues for potential therapeutic applications. Indeed, various modifications, such as amino acid substitutions or alterations to the peptide backbone, have been shown to dramatically increase the in vivo stability of NT(8-13) derivatives researchgate.netnih.gov.

| Research Model | Administration Route | Reported Half-life (t½) | Key Findings | Reference |

|---|---|---|---|---|

| General In Vivo | Not Specified | < 5 minutes | Rapid degradation by peptidases. | researchgate.netnih.gov |

| Intravenous | 9 minutes (for native NT) | Conjugated forms showed enhanced stability (t½ of 44 and 83 minutes). | nih.gov |

Peptide Design and Analog Development Strategies

Structure-Activity Relationship (SAR) Studies for Receptor Affinity and Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a peptide influences its biological activity. For Arg-Arg-Pro-Tyr-Ile-Leu, these studies have been instrumental in identifying the key residues and structural features necessary for high-affinity binding to neurotensin (B549771) receptors (NTS1 and NTS2). nih.govnih.govacs.org

Each amino acid in the this compound sequence plays a distinct role in receptor interaction. The C-terminal hexapeptide is considered the biologically active fragment of neurotensin, and modifications to these residues can significantly impact receptor binding and selectivity. researchgate.netnih.gov

Arginine Residues (Arg8 and Arg9): The two N-terminal arginine residues are critical for high-affinity binding. nih.govfrontiersin.org Their positively charged guanidinium (B1211019) groups are thought to engage in electrostatic interactions with the receptor. nih.gov In the bound conformation, these guanidinium groups may interact with the hydroxyl group of Tyrosine11. nih.gov While a double substitution of Arg8-Arg9 with Lys8-Lys9 is well-tolerated in terms of binding, modifications at Arg8 can influence receptor selectivity. acs.orgfrontiersin.org N-methylation of either Arg8 or Arg9 has been shown to not significantly affect NTS1 receptor affinity. nih.gov

Proline (Pro10): The proline residue at position 10 is essential for inducing a reverse-turn conformation in the peptide backbone. researchgate.net This specific conformation is believed to be necessary for proper orientation of the other residues for optimal receptor interaction. nih.gov

Tyrosine (Tyr11): The aromatic side chain of tyrosine at position 11 is a key determinant for receptor binding. researchgate.netacs.org It is believed to form pi-pi stacking interactions within an aromatic pocket of the receptor. nih.gov The hydroxyl group of Tyr11 is also crucial, potentially interacting with the guanidinium groups of Arg8 and Arg9. nih.gov N-methylation of Tyr11, however, leads to a considerable decrease in NTS1 receptor affinity. nih.gov

Isoleucine (Ile12) and Leucine (B10760876) (Leu13): The lipophilic side chains of isoleucine and leucine at the C-terminus are also important for biological activity. researchgate.net The replacement of Ile12 with the bulkier, non-canonical amino acid tert-Leucine (Tle) can result in a minor decrease in NTS1 receptor affinity but is a common strategy for enhancing stability. nih.govacs.org N-methylation of Ile12 or Leu13 has been shown to significantly reduce NTS1 receptor affinity. nih.gov

Table 1: Impact of Single Amino Acid Modifications on NTS1 Receptor Affinity

| Original Residue | Modification | Analog | NTS1 Receptor Affinity (Ki, nM) | Reference |

| This compound | - | NT(8-13) | 0.33 | nih.gov |

| Ile12 | Tle12 | [Tle12]NT(8-13) | 1.17 | nih.gov |

| Arg8 | N-Me-Arg8 | [N-Me-Arg8]NT(8-13) | < 0.5 | nih.gov |

| Arg9 | N-Me-Arg9 | [N-Me-Arg9]NT(8-13) | < 0.5 | nih.gov |

| Tyr11 | N-Me-Tyr11 | [N-Me-Tyr11]NT(8-13) | > 1,000 | nih.gov |

| Ile12 | N-Me-Ile12 | [N-Me-Ile12]NT(8-13) | 60 | nih.gov |

| Leu13 | N-Me-Leu13 | [N-Me-Leu13]NT(8-13) | 880 | nih.gov |

Modifications to the side chains of the amino acid residues and altering their stereochemistry are common strategies to enhance receptor affinity, selectivity, and stability.

Side Chain Modifications: Altering the side chains of the arginine residues has been a key strategy. For instance, replacing Arg8 with non-natural cationic amino acids has been explored to modulate receptor selectivity between NTS1 and NTS2. acs.org Carbamoylation of the side chains of Arg8 or Arg9 has also been investigated as a means to introduce functionalities for radiolabeling without significantly compromising receptor affinity. nih.gov

Stereochemistry: The L-form of the amino acids at critical positions is generally essential for binding potency. researchgate.net However, the introduction of D-amino acids at specific positions can be a strategy to increase proteolytic stability, although this often comes at the cost of reduced receptor affinity.

Strategies for Enhancing Proteolytic Stability in Analogs

A major hurdle in the therapeutic application of this compound is its rapid degradation by peptidases. nih.govresearchgate.netresearchgate.net The primary cleavage sites have been identified as the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 peptide bonds. nih.govresearchgate.netnih.gov Various strategies have been developed to create more stable analogs.

Modifying the peptide backbone is a direct approach to prevent enzymatic cleavage.

N-methylation: The introduction of a methyl group to the nitrogen atom of the peptide backbone (N-methylation) is a widely used technique to enhance metabolic stability. nih.govacs.orgacs.org N-methylation of the Arg8 or Arg9 residues in NT(8-13) analogs has been shown to significantly increase stability in human plasma. nih.govnih.gov The combination of N-methylation at Arg8 or Arg9 with other modifications, such as the replacement of Ile12 with Tle12, has resulted in analogs with half-lives exceeding 48 hours in human plasma. nih.gov

Reduced Peptide Bonds: Replacing a standard amide bond (-CO-NH-) with a reduced "pseudopeptide" bond (-CH2-NH-) makes the linkage resistant to cleavage by proteases. The incorporation of a reduced amide bond between Lys8 and Lys9 (in analogs where Arg is substituted with Lys) has been shown to significantly improve the peptide's plasma stability. frontiersin.orgnih.govarxiv.org

Table 2: Effect of Backbone Modifications on the Stability of NT(8-13) Analogs in Human Plasma

| Analog | Modification(s) | Half-life (t1/2) in Human Plasma | Reference |

| NT(8-13) | None | < 5 min | nih.gov |

| [N-Me-Arg8]NT(8-13) | N-methylation at Arg8 | Significantly enhanced vs. NT(8-13) | nih.gov |

| [N-Me-Arg9]NT(8-13) | N-methylation at Arg9 | Significantly enhanced vs. NT(8-13) | nih.gov |

| [Tle12]NT(8-13) | Ile12 to Tle12 substitution | Unstable | nih.gov |

| [N-Me-Arg8, Tle12]NT(8-13) | N-methylation at Arg8, Ile12 to Tle12 | > 48 h | nih.gov |

| [N-Me-Arg9, Tle12]NT(8-13) | N-methylation at Arg9, Ile12 to Tle12 | > 48 h | nih.gov |

| JMV5296 | Reduced Lys8-Lys9 bond, Sip10, TMSAla13 | > 20 h | arxiv.org |

The incorporation of amino acids not found in the standard genetic code is a powerful tool for peptide drug design. nih.govresearchgate.netnih.gov These non-canonical amino acids can introduce steric hindrance that prevents protease binding, and can also be used to fine-tune the conformational properties of the peptide.

tert-Leucine (Tle): As mentioned, the substitution of Ile12 with the bulky tert-Leucine (Tle) is a common strategy. nih.govacs.org While this substitution alone does not confer stability, it is highly effective when combined with N-terminal modifications like N-methylation. nih.gov

Dmt and mTyr: The use of 2,6-dimethyl-L-tyrosine (Dmt) is another example of incorporating a non-canonical aromatic amino acid to probe structure-activity relationships. The combination of Dmt at position 11 with Tle at position 12 has been explored in the design of stable analogs. nih.govresearchgate.net

AOPC: The incorporation of (2S,4S)-4-amino-5-oxo-2-phenyl-1,3-oxazolidine-3-propionic acid (AOPC), a cyclized non-canonical residue, at position 8 of neurotensin analogs has been shown to improve enzymatic stability while maintaining binding to the NT receptor 1. researchgate.net

Canavanine: While not specifically detailed for this compound in the provided context, canavanine, as an isosteric analog of arginine, represents a class of non-canonical amino acids that could be incorporated to study the specific requirements of the guanidinium group for receptor interaction and to potentially alter stability.

Cyclization is a widely used strategy to enhance the stability and receptor affinity of peptides. nih.govresearchgate.net By constraining the peptide into a more rigid conformation, cyclization can reduce the entropic penalty of binding to its receptor and protect against degradation by exopeptidases. researchgate.net For this compound analogs, cyclization has been explored to lock the peptide into its bioactive conformation. acs.orgnih.gov This can be achieved by forming a covalent bond between the N- and C-termini (head-to-tail) or between a side chain and a terminus. nih.govnih.gov While some cyclic analogs have shown improved stability, achieving high receptor affinity can be challenging, as the cyclization can sometimes distort the conformation required for optimal binding. nih.govacs.org

Compound Names

| Abbreviation | Full Name |

| AOPC | (2S,4S)-4-amino-5-oxo-2-phenyl-1,3-oxazolidine-3-propionic acid |

| Arg | Arginine |

| Canavanine | (2S)-2-amino-4-(guanidinooxy)butanoic acid |

| Dmt | 2,6-dimethyl-L-tyrosine |

| Ile | Isoleucine |

| Leu | Leucine |

| mTyr | meta-Tyrosine |

| Pro | Proline |

| tert-Leucine | Tle |

| Tyr | Tyrosine |

Design of Agonist and Antagonist Analogs for Research Probes

The hexapeptide this compound, corresponding to the C-terminal fragment of neurotensin (NT), specifically NT(8-13), serves as a foundational structure for developing research probes to investigate the neurotensinergic system. The primary goals in designing such analogs are to enhance metabolic stability and to modulate their interaction with neurotensin receptors (NTS), primarily the high-affinity NTS1 receptor, to produce either agonist or antagonist effects.

A significant challenge with the native NT(8-13) sequence is its rapid in vivo degradation by peptidases. researchgate.netnih.gov Enzymatic cleavage occurs at several sites, notably the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 bonds. researchgate.netnih.gov Consequently, medicinal chemistry efforts have focused on introducing specific modifications to the peptide backbone to create more robust analogs suitable for research applications.

One effective strategy to increase stability is N-methylation. N-methylation of either Arg8 or Arg9 has been shown to significantly enhance the peptide's stability in plasma. nih.gov For instance, the introduction of N-methylation at these positions can lead to half-lives exceeding 48 hours, a substantial improvement over the parent peptide. nih.gov In contrast, N-methylation of residues further down the C-terminal, such as Tyr11, Ile12, and Leu13, did not confer the same level of plasma stability. nih.gov

Another approach to stabilize the peptide is the substitution of amino acids with non-natural counterparts. Replacing Isoleucine at position 12 (Ile12) with tert-butylglycine (Tle) is a modification aimed at improving enzymatic resistance. nih.gov While the Ile12/Tle12 exchange alone did not improve stability, combining this modification with N-methylation of Arg8 or Arg9 resulted in analogs with markedly high plasma stabilities. nih.gov

These stabilized analogs, which retain high affinity for the NTS1 receptor, are invaluable as research probes. researchgate.net For example, fluorescently labeled versions of NT(8-13), such as TAMRA-NT(8-13), are utilized in competition binding assays to characterize the affinity of other unlabeled ligands. nih.gov Such probes are essential for screening new compounds and understanding the ligand-receptor interactions at a molecular level. While many modifications are aimed at creating stable agonists, the development of antagonists is also crucial for elucidating receptor function. By systematically altering the peptide structure, researchers can switch a ligand's activity from agonistic to antagonistic, thereby providing tools to block receptor signaling and study the physiological consequences.

| Analog Modification | Effect on Stability | Receptor Affinity | Functional Outcome | Application as Research Probe |

|---|---|---|---|---|

| N-methylation of Arg8 or Arg9 | Significantly enhanced plasma stability (t1/2 > 48h) nih.gov | Retained NTS1 affinity researchgate.net | Stable Agonist | Used in studies requiring prolonged receptor activation. |

| Ile12 to Tle12 substitution | No improvement alone, but enhances stability when combined with N-methylation nih.gov | Maintained affinity | Stable Agonist | Component of highly stable analogs for in vivo studies. |

| N-terminal fluorescent labeling (e.g., TAMRA) | Not primarily for stability | High affinity nih.gov | Agonist | Probe for competition binding assays and receptor visualization. nih.gov |

Development of Receptor Subtype-Selective Ligands for Mechanistic Dissection

The biological effects of neurotensin are mediated by at least two well-characterized receptor subtypes, NTS1 and NTS2. These subtypes can have different, sometimes opposing, physiological roles. Therefore, the development of receptor subtype-selective ligands is of paramount importance for dissecting the specific functions of each receptor. The this compound sequence, which binds with high affinity to NTS1, has been a critical starting point for designing such selective tools. nih.gov

The majority of synthetic strategies using the NT(8-13) scaffold have focused on developing ligands that are selective for either the NTS1 or the NTS2 receptor. researchgate.net This allows researchers to selectively modulate one receptor population, thereby enabling a detailed investigation of its downstream signaling pathways and physiological effects without confounding inputs from other receptor subtypes.

For example, by introducing specific structural modifications to the NT(8-13) framework, researchers have successfully created peptide-peptoid hybrids with exceptional selectivity for the NTS2 receptor. One such analog demonstrated a 22,000-fold selectivity for NTS2 over NTS1, along with excellent binding affinity (Ki = 2.8 nM) for the NTS2 receptor. researchgate.net These highly selective ligands are powerful molecular probes for exploring the physiological roles of the NTS2 receptor, which has been implicated in processes such as tonic pain. researchgate.net

Conversely, other modifications to the NT(8-13) sequence are aimed at retaining or enhancing selectivity for the NTS1 receptor. Given that NTS1 receptor overexpression is a hallmark of various malignant tumors, selective NTS1 ligands are being developed as diagnostic and therapeutic agents. researchgate.netnih.gov Radiolabeled NTS1-selective ligands, for instance, are being investigated for in vivo imaging of tumors using positron emission tomography (PET). researchgate.net The design of these ligands often incorporates the stability-enhancing modifications discussed previously, such as N-methylation, to ensure the probe reaches its target in vivo.

The ability to generate a suite of agonist and antagonist ligands with high selectivity for either NTS1 or NTS2 allows for a precise mechanistic dissection of the neurotensin system. By selectively activating or blocking each receptor subtype in various experimental models, researchers can delineate their distinct contributions to health and disease.

| Parent Sequence | Modification Strategy | Resulting Selectivity | Binding Affinity | Application in Mechanistic Dissection |

|---|---|---|---|---|

| NT(8-13) | Creation of peptide-peptoid hybrids | 22,000-fold selective for NTS2 over NTS1 researchgate.net | High affinity for NTS2 (Ki = 2.8 nM) researchgate.net | Molecular probes to investigate the physiological role of NTS2 in conditions like tonic pain. researchgate.net |

| NT(8-13) | Backbone modifications and radiolabeling | NTS1-selective | High affinity for NTS1 | Radiolabeled tools for in vivo imaging of NTS1-expressing tumors. researchgate.net |

| NT(8-13) | Fusion with non-opioid pharmacophores and Tyr11 substitutions | Selective MOR-NTS2 ligands | Not specified | Development of potential non-opioid analgesics, avoiding NTS1-related adverse effects. researchgate.net |

Methodological Approaches in Arg Arg Pro Tyr Ile Leu Research

Peptide Synthesis Methodologies

The creation of Arg-Arg-Pro-Tyr-Ile-Leu, like many peptides, relies on precise chemical synthesis techniques. These methods allow for the stepwise assembly of amino acids in a specific sequence.

Solid-Phase Peptide Synthesis (SPPS) Techniques (e.g., Fmoc/tBu strategy)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide synthesis, offering significant advantages over traditional solution-phase methods by enabling rapid and efficient coupling reactions. luxembourg-bio.com A prevalent strategy within SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. csic.esrsc.org This method is favored for its use of milder chemical conditions compared to other techniques. nih.gov

The synthesis process begins with the attachment of the C-terminal amino acid (Leucine in this case) to an insoluble solid support, often a resin. luxembourg-bio.comrsc.org The peptide chain is then elongated in a stepwise manner by adding the subsequent amino acids (Isoleucine, Tyrosine, Proline, Arginine, and another Arginine). Each amino acid is protected at its α-amino group with an Fmoc group and, if necessary, its side chain with a tert-butyl (tBu) based group. csic.es

The iterative cycle of SPPS involves two key steps:

Deprotection: The Fmoc group is removed from the N-terminal amino acid of the growing peptide chain using a base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.eduresearchgate.net

Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly exposed amine of the peptide chain. uci.edu

The use of excess reagents drives the coupling reactions to completion, and these excesses are easily removed by washing the resin. luxembourg-bio.com The bulky side chain of Arginine can present a challenge during coupling, sometimes necessitating a "double coupling" step to ensure complete incorporation into the peptide sequence. biotage.com

The Fmoc/tBu strategy is advantageous because the final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are accomplished in a single step using an acid, such as trifluoroacetic acid (TFA). csic.espeptide.com

Solution-Phase Synthesis Approaches

While SPPS is widely used, solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), offers an alternative. In this classical approach, the peptide is synthesized while dissolved in a solvent. americanpeptidesociety.org This method relies on efficient coupling reagents to facilitate the formation of peptide bonds. americanpeptidesociety.org Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are commonly used to activate the carboxyl group of one amino acid, allowing it to react with the amino group of another. americanpeptidesociety.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included to minimize side reactions and reduce the risk of racemization. americanpeptidesociety.org A key difference from SPPS is that intermediates may need to be isolated and purified after each step.

Purification and Characterization Techniques (e.g., HPLC, Mass Spectrometry, Amino Acid Analysis)

Following synthesis, the crude peptide must be purified and its identity confirmed.

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both the analysis and purification of peptides. nih.govharvardapparatus.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating peptides based on their hydrophobicity. harvardapparatus.com The crude peptide mixture is passed through a column containing a nonpolar stationary phase, and a gradient of increasing organic solvent is used to elute the peptides. harvardapparatus.com The purity of the synthesized this compound can be assessed by the presence of a single, sharp peak in the HPLC chromatogram. researchgate.net

Mass Spectrometry (MS): This technique is indispensable for confirming the molecular weight of the synthesized peptide. researchgate.net It provides a precise measurement of the mass-to-charge ratio of the ionized peptide, allowing for verification that the correct sequence of amino acids has been assembled.

Amino Acid Analysis: This method is used to determine the amino acid composition of the purified peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. This analysis confirms that the correct amino acids are present in the expected ratios.

Receptor Binding and Functional Assays

To understand the biological role of this compound, it is crucial to investigate its interactions with cellular receptors and its subsequent effects on cellular function.

Radioligand Competition Binding Assays

Radioligand binding assays are a widely used method to characterize the interaction of a ligand with its receptor. nih.govsygnaturediscovery.comresearchgate.net In a competition binding assay, the ability of the unlabeled peptide (this compound) to compete with a known radiolabeled ligand for binding to a specific receptor is measured. nih.govrevvity.com

The assay is typically performed using cell membranes or whole cells that express the receptor of interest. revvity.com A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test peptide. revvity.com The amount of radiolabeled ligand bound to the receptor is then measured. As the concentration of the unlabeled peptide increases, it displaces the radiolabeled ligand, leading to a decrease in the measured radioactivity. giffordbioscience.com

From this data, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of the unlabeled peptide that displaces 50% of the specifically bound radiolabeled ligand. revvity.com The binding affinity of the peptide for the receptor, represented by the inhibition constant (Ki), can then be calculated from the IC50 value. giffordbioscience.com

In Vitro Functional Assays (e.g., cellular signaling assays, enzyme activity measurements)

Beyond receptor binding, it is important to determine the functional consequences of this interaction. In vitro functional assays are used to measure the biological response elicited by the peptide.

Cellular Signaling Assays: Many receptors, upon ligand binding, initiate a cascade of intracellular signaling events. Assays can be designed to measure key components of these signaling pathways. For instance, if the receptor is a G protein-coupled receptor (GPCR), assays could measure changes in the levels of second messengers like cyclic AMP (cAMP) or calcium ions.

Enzyme Activity Measurements: The peptide may act as an inhibitor or activator of a specific enzyme. For example, some peptides have been shown to inhibit the activity of angiotensin-converting enzyme (ACE). nih.govnih.gov In such an assay, the enzyme is incubated with its substrate in the presence and absence of the peptide. The inhibitory activity is determined by measuring the decrease in the rate of product formation. The IC50 value, representing the concentration of the peptide required to inhibit 50% of the enzyme's activity, can be calculated. nih.gov

Biophysical Characterization Techniques

Biophysical techniques are indispensable for elucidating the structure-function relationships of peptides like this compound. These methods provide empirical data on the peptide's interactions with biological targets and its dynamic behavior in solution, which is crucial for validating and complementing computational models.

Surface Plasmon Resonance (SPR) for Kinetic Analysis of Interactions

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. In the context of this compound research, SPR would be employed to quantify its interaction with a specific protein target, such as a receptor or enzyme.

The methodology involves immobilizing the target protein onto a sensor chip with a gold surface. A solution containing the this compound peptide is then flowed over this surface. The binding of the peptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. nih.gov This change is measured in Resonance Units (RU).

The process generates a sensorgram, which plots RU versus time. The "association phase" shows the binding as the peptide solution flows over the surface, and the "dissociation phase" shows the release of the peptide when a buffer solution is introduced. From these curves, key kinetic parameters can be calculated:

Association rate constant (kₐ): The rate at which the peptide binds to the target.

Dissociation rate constant (kₑ): The rate at which the peptide-target complex decays.

Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated as the ratio of kₑ to kₐ. A lower Kₑ value indicates a higher affinity.

For instance, a hypothetical SPR analysis of this compound binding to a target receptor might yield the data presented in the table below. Such data is critical for comparing the binding properties of the peptide with other molecules and for understanding the molecular basis of its biological activity.

| Peptide Concentration (nM) | Association Rate (kₐ) (1/Ms) | Dissociation Rate (kₑ) (1/s) | Affinity (Kₑ) (M) |

|---|---|---|---|

| 10 | 1.2 x 10⁵ | 5.0 x 10⁻⁴ | 4.17 x 10⁻⁹ |

| 25 | 1.3 x 10⁵ | 5.2 x 10⁻⁴ | 4.00 x 10⁻⁹ |

| 50 | 1.2 x 10⁵ | 4.9 x 10⁻⁴ | 4.08 x 10⁻⁹ |

| 100 | 1.4 x 10⁵ | 5.1 x 10⁻⁴ | 3.64 x 10⁻⁹ |

Electron Spin Resonance (ESR) for Conformational Dynamics

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique used to study materials with unpaired electrons. To study the conformational dynamics of a peptide like this compound, which does not intrinsically have unpaired electrons, a technique called site-directed spin labeling (SDSL) is used.

In SDSL, a stable nitroxide spin label (a molecule containing a stable free radical) is covalently attached to a specific site within the peptide sequence. This is often achieved by first substituting one of the peptide's amino acids with a cysteine residue and then reacting the thiol group of the cysteine with a nitroxide-containing reagent.

The spin-labeled peptide is then analyzed using ESR spectroscopy. The resulting ESR spectrum is highly sensitive to the local environment and mobility of the spin label. Changes in the peptide's conformation, whether induced by binding to a target molecule or by changes in the solvent environment, will alter the motion of the spin label. This, in turn, leads to characteristic changes in the shape and width of the ESR spectral lines. By analyzing these spectral changes, researchers can infer detailed information about:

Local structural changes and flexibility at the labeled site.

Distances between two spin labels introduced at different positions in the peptide or its binding partner, allowing for the mapping of molecular structure.

The dynamics of peptide folding and unfolding.

This technique provides invaluable insights into the dynamic nature of peptides in solution, which is often difficult to capture with static structural methods like X-ray crystallography.

Computational and In Silico Modeling

Computational modeling provides a theoretical framework to understand and predict the behavior of this compound at an atomic level. These in silico methods are essential for interpreting experimental data and guiding the design of new peptide variants with improved properties.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor or protein target) to form a stable complex. nih.gov The goal is to predict the binding mode and affinity of the ligand.

The process involves:

Preparation of Structures: High-resolution 3D structures of both the peptide and the target protein are required. These can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or they can be predicted using homology modeling.

Sampling: The docking algorithm systematically explores various possible conformations of the peptide within the binding site of the protein. This includes translational and rotational degrees of freedom of the peptide, as well as its internal torsional flexibility.

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding free energy of the complex. researchgate.net The scoring function considers factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation energy. researchgate.net The pose with the lowest energy score is predicted to be the most favorable binding mode.

Docking studies on this compound can identify key amino acid residues in the target protein that are crucial for binding and can reveal the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. researchgate.net This information is vital for understanding the peptide's mechanism of action.

| Predicted Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues (Protein) | Types of Interaction |

|---|---|---|---|

| 1 | -9.8 | Asp121, Gln78, Tyr99 | Hydrogen Bond, Electrostatic |

| 2 | -9.5 | Leu119, Val45 | Hydrophobic |

| 3 | -9.2 | Asp121, Arg54 | Hydrogen Bond, Salt Bridge |

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For the this compound peptide, MD simulations can provide detailed insights into its conformational flexibility, stability, and interaction with its environment, such as water or a lipid membrane. mdpi.comresearchgate.net

In an MD simulation, the atoms of the system (the peptide and surrounding solvent molecules) are treated as points with mass and charge. Their interactions are described by a molecular mechanics force field. nih.gov Newton's equations of motion are then solved numerically to simulate the trajectory of each atom over a period of time, typically from nanoseconds to microseconds.

MD simulations can be used to:

Analyze Conformational Landscapes: Peptides in solution rarely adopt a single static structure but exist as an ensemble of different conformations. nih.gov MD simulations can map this landscape, identifying the most populated and energetically favorable shapes the peptide can adopt.

Assess Binding Stability: By simulating the peptide-protein complex predicted by molecular docking, MD can assess the stability of the interaction over time. It can reveal subtle conformational changes in both the peptide and the protein upon binding.

Calculate Binding Free Energy: Advanced MD techniques, such as free energy perturbation or umbrella sampling, can be used to calculate the binding free energy with higher accuracy than docking scoring functions, providing a more rigorous prediction of binding affinity.

Quantum Mechanical Approaches for Electronic Structure Insights in Peptide Systems

While molecular mechanics force fields used in MD simulations are effective for studying large systems, they are based on classical physics and cannot describe electronic phenomena like bond formation/breaking or charge transfer. Quantum Mechanical (QM) methods, based on solving the Schrödinger equation, are required for this level of detail.

Due to their high computational cost, full QM calculations are typically limited to small systems. For studying a peptide like this compound interacting with a large protein, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. nih.gov

In a QM/MM simulation:

The chemically active region of the system (e.g., the peptide's binding site and key interacting residues) is treated with a high-accuracy QM method.

The rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient MM force field.

This approach allows researchers to study the electronic structure and reactivity of the peptide in its biological context. QM/MM can provide insights into:

The precise nature of non-covalent interactions, such as hydrogen bonds and pi-stacking involving the tyrosine residue.

The mechanism of enzyme-catalyzed reactions involving the peptide.

The accurate prediction of spectroscopic properties that can be compared with experimental data.

These advanced computational methods provide a level of detail that is inaccessible to purely experimental or classical simulation techniques, offering a deeper understanding of the peptide's chemical properties. researchgate.net

Investigational Roles and Biological System Modulation

Exploration of Neurobiological Roles as a Neuromodulator/Neurotransmitter

The hexapeptide Arg-arg-pro-tyr-ile-leu is the C-terminal fragment of the 13-amino acid peptide Neurotensin (B549771) (NT), specifically comprising amino acids 8-13, and is often denoted as NT(8-13). nih.govresearchgate.netresearchgate.net Scientific research has established that this fragment represents the biologically active portion of the full neurotensin peptide. researchgate.net Within the central nervous system (CNS), neurotensin functions as a neuromodulator, influencing the activity of other classical neurotransmitters like dopamine (B1211576) and glutamate (B1630785). nih.gov this compound, as the active moiety, is central to these neuromodulatory effects. researchgate.net

The characteristics of this peptide align with the criteria for a neurotransmitter or neuromodulator. Like other neuropeptides such as Substance P, it can function as both a neurotransmitter and a neuromodulator. karebaybio.comwikipedia.org Neuropeptides are synthesized in the cell body, transported to nerve terminals, and released upon stimulation to act on specific receptors. psychiatryonline.org The presence and activity of this compound in the CNS, where it mediates specific physiological effects, underscores its role in neurobiological communication. nih.gov Furthermore, some of its constituent amino acids, such as proline, are independently recognized as neuromodulators. nih.gov

Modulatory Effects on Physiological Systems in Research Models (e.g., Central Nervous System, Gastrointestinal, Cardiovascular)

Research models have demonstrated that this compound exerts significant modulatory effects across various physiological systems, reflecting the actions of its parent peptide, neurotensin.

Central Nervous System (CNS): In the CNS, the peptide is involved in mediating analgesic effects. nih.gov Its neuromodulatory role extends to pathways implicated in conditions such as schizophrenia, substance abuse, and Parkinson's disease. nih.gov

Gastrointestinal (GI) System: Neurotensin is found extensively in the gastrointestinal tract. nih.gov The biological actions of this compound are relevant to GI function, drawing parallels with other neuropeptides like Substance P and Neurokinin A, which are known to stimulate intestinal smooth muscle contraction. karebaybio.comwikipedia.orgwikipedia.org

Cardiovascular System: The parent peptide, neurotensin, was initially isolated based on its hypotensive (blood pressure lowering) properties. researchgate.net The this compound fragment is integral to this activity. The broader family of tachykinins, which are structurally and functionally related to neurotensin, exhibit diverse cardiovascular effects, including vasodilation and hypertensive actions, further contextualizing the potential cardiovascular roles of this hexapeptide. wikipedia.org

| Physiological System | Observed Effects in Research Models | Associated Parent/Related Peptides |

|---|---|---|

| Central Nervous System | Analgesia, modulation of dopamine and glutamate pathways. nih.govnih.gov | Neurotensin, Substance P. nih.govkarebaybio.comwikipedia.org |

| Gastrointestinal System | Influences intestinal motility. | Neurotensin, Substance P, Neurokinin A. nih.govkarebaybio.comwikipedia.orgwikipedia.org |

| Cardiovascular System | Hypotensive effects, potential for vasodilation. researchgate.net | Neurotensin, Neurokinin A. researchgate.netwikipedia.org |

Applications as Research Probes and Pharmacological Tools

The well-defined biological activity of this compound makes it a valuable tool in pharmacological research. It is frequently used as a lead structure for the design and development of novel peptide analogs for therapeutic or diagnostic purposes. researchgate.net

A significant application is its use in studying the neurotensin receptor 1 (NTS1), a G-protein coupled receptor that is a target for tumor diagnosis and therapy. nih.gov Modified and labeled versions of the peptide, such as TAMRA-NT(8-13), are employed as probes in receptor binding assays. These tools allow researchers to investigate the interactions between ligands and the NTS1 receptor, screen for new drug candidates, and elucidate the receptor's structure and function. nih.gov The rapid enzymatic degradation of the natural peptide has spurred the development of more stable synthetic derivatives for these research applications. researchgate.net

Mechanistic Insights into Pain Pathways and Thermoregulation in Experimental Models

Experimental models have provided key insights into the mechanisms by which this compound influences pain and thermoregulation.

Pain Pathways: The peptide is known to produce non-opioid analgesic effects, indicating its interaction with pain signaling pathways that are distinct from the opioid system. researchgate.net Its role in pain perception is further understood by examining related tachykinin peptides. Substance P, for instance, is a primary mediator in the transmission of pain information into the central nervous system. karebaybio.compsychiatryonline.orgresearchgate.net Similarly, Hemokinin-1, another member of the tachykinin family, is directly involved in pain modulation and has been investigated for its role in arthritis-related pain by directly activating primary sensory neurons. nih.govfrontiersin.orgfrontiersin.org The activity of this compound is thus situated within a complex network of neuropeptides that regulate nociception.

Thermoregulation: Neurotensin is recognized for its ability to induce hypothermia. researchgate.net This effect is mediated through central pathways. The involvement of related peptides in thermoregulation is also well-documented. For example, Neurokinin B (NKB) is a key neuropeptide in the hypothalamus that regulates body temperature. oup.com Dysregulation of NKB signaling is implicated in the pathophysiology of menopausal hot flashes, highlighting the critical role of this peptide family in maintaining thermal homeostasis. endocrine.orgnews-medical.net

| Process | Mechanistic Role of this compound and Related Peptides | Key Research Findings |

|---|---|---|

| Pain Pathways (Nociception) | Mediates non-opioid analgesia. researchgate.net | Acts on pain signaling pathways. Related tachykinins like Substance P and Hemokinin-1 are crucial for pain transmission and modulation. karebaybio.comfrontiersin.orgfrontiersin.org |

| Thermoregulation | Induces hypothermia. researchgate.net | Acts on central thermoregulatory centers. Related peptide Neurokinin B is a key regulator of body temperature in the hypothalamus. oup.comendocrine.org |

Future Directions and Emerging Research Avenues

Advanced Analog Design and Targeted Delivery Strategies for Research

The development of therapeutic peptides is often challenged by inherent weaknesses such as poor chemical and physical stability and a short circulating plasma half-life. researchgate.net To overcome these limitations for a peptide like Arg-arg-pro-tyr-ile-leu, researchers can explore advanced analog design. This involves chemical modifications to enhance stability, bioavailability, and efficacy. nih.goviscientific.org Strategies such as cyclization, the substitution with D-amino acids, and N-methylation are being employed to create peptides with improved therapeutic profiles. nih.gov For instance, changing L-amino acids to D-amino acids can decrease a peptide's sensitivity to proteases, thereby reducing degradation. nih.gov

Furthermore, conjugation and fusion techniques are promising for improving pharmacokinetic properties. iscientific.org Methods like PEGylation (polyethylene glycol conjugation) and lipidation can extend the half-life of peptides, which would reduce the frequency of administration. iscientific.org Peptide-drug conjugates represent another innovative approach, potentially enhancing the therapeutic index of treatments by enabling targeted drug delivery. nih.govnih.gov Advanced delivery technologies, including microneedles, inhalation systems, and microcapsules, are also under investigation to improve the bioavailability and targeted delivery of bioactive peptides. nih.gov

Table 1: Strategies for Enhancing Peptide Properties

| Strategy | Description | Potential Advantage for this compound |

|---|---|---|

| Cyclization | Forming a cyclic structure by linking the peptide's ends or through a side-chain bridge. nih.gov | Increased conformational rigidity, leading to higher receptor affinity and improved stability against enzymes. |

| D-Amino Acid Substitution | Replacing naturally occurring L-amino acids with their D-isomers. nih.gov | Enhanced resistance to proteolytic degradation, potentially prolonging the peptide's activity in the body. nih.gov |

| PEGylation | Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. iscientific.org | Increased hydrodynamic size, which can reduce renal clearance and extend the circulating half-life. iscientific.org |

| Lipidation | Acylating the peptide with a fatty acid chain. iscientific.org | Promotes binding to albumin, which can serve as a carrier in the bloodstream, extending its duration of action. |

| Peptide-Drug Conjugates (PDCs) | Linking the peptide to a small molecule drug. nih.gov | Could enable targeted delivery of a cytotoxic agent if this compound is found to bind to specific cell types, such as tumor cells. |

Integration of Omics Data for Systems-Level Understanding of Peptide Function

To comprehend the full biological role of this compound, a systems-level approach is necessary. The integration of various "omics" data, such as proteomics, metabolomics, and genomics, can provide a holistic view of the peptide's interactions and effects within a biological system. nih.gov Proteomics can be used to identify the direct binding partners and downstream signaling pathways affected by the peptide. For instance, techniques like affinity purification coupled with mass spectrometry could map the protein-protein interactions of this compound.

This systems biology perspective is part of a growing trend in neuroendocrinology and other fields, where the complex interplay of regulatory peptides is being unraveled. nih.gov By combining experimental data with computational modeling, researchers can construct interaction networks that reveal how a peptide like this compound might influence cellular processes and contribute to homeostasis or disease. stanford.edu This approach moves beyond a one-molecule, one-target paradigm to a more comprehensive understanding of peptide function in a complex biological context. acs.org

Novel Methodological Developments for Peptide Research

Recent technological advancements are revolutionizing peptide discovery and characterization. nih.gov High-throughput screening techniques, such as phage and mRNA display, allow for the rapid screening of vast peptide libraries to identify candidates with high affinity for specific targets. iscientific.orgmdpi.com These methods could be adapted to find natural receptors or binding partners for this compound.

In parallel, computer-aided drug design (CADD) and artificial intelligence (AI) are accelerating the rational design and optimization of peptides. mdpi.commdpi.com Machine learning algorithms can predict peptide-target interactions and guide the design of novel analogs with enhanced stability and bioactivity. mdpi.com These computational tools can significantly reduce the time and cost associated with traditional peptide development. mdpi.commdpi.com Additionally, new methods in peptide synthesis and purification, including solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC), have made the production of high-purity peptides more accessible for research. thermofisher.com Innovations in bioconjugation chemistry are also providing more precise ways to modify peptides for various applications. technologynetworks.com

Table 2: Emerging Methodologies in Peptide Research

| Methodology | Application in this compound Research | Reference |

|---|---|---|

| Phage Display | Identification of binding targets by screening a library of proteins or peptides for interaction with this compound. | iscientific.orgmdpi.com |

| mRNA Display | Similar to phage display but allows for the creation of even larger and more diverse peptide libraries for target identification. | nih.govmdpi.com |

| Artificial Intelligence (AI) & Machine Learning | In silico prediction of structure-activity relationships, optimization of peptide sequence for enhanced properties, and identification of potential biological targets. | mdpi.commdpi.com |

| Advanced Mass Spectrometry | Detailed structural characterization of this compound and its analogs, as well as identification and quantification in complex biological samples. | systemsbiology.net |

| Solid-Phase Peptide Synthesis (SPPS) | Efficient and automated chemical synthesis of this compound and its modified versions for research purposes. | thermofisher.com |

Elucidation of Broader Biological Networks and Inter-Peptide Cross-Talk

The study of supramolecular peptide systems, where the interactions between multiple peptide components give rise to new functions, provides a framework for this line of inquiry. acs.org Functionality in these systems emerges from the adaptive and multifaceted interactions between numerous building blocks. acs.org Research in this area could reveal if this compound acts synergistically or antagonistically with other known regulatory peptides. Uncovering these relationships is crucial for a complete understanding of its biological significance and for identifying potential therapeutic applications where modulating multiple pathways may be beneficial. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying Arg-Arg-Pro-Tyr-Ile-Leu in laboratory settings?

- Methodology : Solid-phase peptide synthesis (SPPS) is the most common method. Use Fmoc-protected amino acids and a resin compatible with the C-terminal residue (e.g., Leu). After sequential coupling and deprotection, cleave the peptide using a trifluoroacetic acid (TFA)-based cocktail. Purify via reverse-phase HPLC (C18 column) with a water-acetonitrile gradient. Verify purity (>95%) using analytical HPLC and mass spectrometry (MS) .

- Key Considerations : Optimize coupling efficiency by monitoring ninhydrin tests, and ensure proper resin swelling to avoid truncated sequences.

Q. How can researchers ensure the structural integrity and purity of this compound using analytical techniques?

- Methodology : Combine LC-MS for molecular weight confirmation and HPLC for purity assessment. Use nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D-COSY) to verify sequence and stereochemistry. For functional validation, employ receptor-binding assays (e.g., neurotensin receptor NTS1) to confirm bioactivity .

- Data Interpretation : Compare retention times and MS spectra with reference standards. Address impurities (>5%) by re-purification or adjusting synthesis conditions.

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the role of this compound in neurotensin signaling pathways?

- Methodology :

In Vitro Models : Use HEK293 cells transfected with NTS1 receptors. Measure intracellular calcium flux (Fluo-4 AM dye) or cAMP levels (ELISA) upon peptide administration.

In Vivo Models : Administer the peptide via intracerebroventricular injection in rodents and monitor behavioral responses (e.g., analgesia) or metabolic changes.

Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify downstream targets (e.g., MAPK/ERK pathways) .

- Contradictions : Address variability in receptor affinity across species by cross-validating results with humanized models.

Q. How can contradictory findings regarding the pharmacokinetic properties of this compound be systematically addressed in preclinical studies?

- Methodology :

Meta-Analysis : Aggregate data from existing studies (e.g., plasma half-life, tissue distribution) to identify outliers. Apply statistical tools (e.g., funnel plots) to detect publication bias.

Controlled Variables : Standardize administration routes (IV vs. ICV), dosage (µg/kg vs. mg/kg), and animal strains (Sprague-Dawley vs. Wistar rats).

Mechanistic Studies : Use radiolabeled peptides (³H or ¹⁴C) to track biodistribution and metabolism .

- Resolution : Design blinded, multi-center studies to minimize lab-specific artifacts.

Q. What computational and experimental approaches are effective in optimizing this compound for enhanced blood-brain barrier (BBB) penetration?

- Methodology :

In Silico Modeling : Predict BBB permeability using tools like SwissADME or MOE. Modify residues (e.g., Pro→D-Pro) to reduce enzymatic degradation.

Prodrug Design : Conjugate with lipophilic moieties (e.g., fatty acids) and assess stability in simulated gastric fluid.

In Vivo Testing : Measure brain-to-plasma ratio via microdialysis in rodents post-IV administration .

- Challenges : Balance hydrophobicity and solubility to avoid aggregation.

Data Analysis and Interpretation

Q. How should researchers design dose-response experiments for this compound to account for non-linear pharmacokinetics?

- Methodology :

Pilot Studies : Test a wide dose range (e.g., 0.1–100 µM) to identify the EC₅₀.

Statistical Models : Fit data to Hill or sigmoidal curves using software like GraphPad Prism.

Replicate Strategy : Use ≥3 biological replicates and include vehicle controls to normalize baseline activity .

- Pitfalls : Avoid overinterpreting low-dose effects due to receptor desensitization.

Q. What are the best practices for validating the specificity of this compound in receptor-binding assays?

- Methodology :

Competition Assays : Co-incubate with known neurotensin receptor antagonists (e.g., SR142948A) to confirm displacement.

Knockout Models : Use CRISPR-edited NTS1⁻/⁻ cells to rule out off-target effects.

Cross-Reactivity Screening : Test against related receptors (e.g., NTS2, opioid receptors) .

- Documentation : Report IC₅₀ values and Hill coefficients for transparency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.